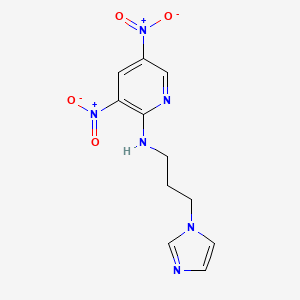
N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine is a complex organic compound that features both imidazole and pyridine rings. The presence of nitro groups on the pyridine ring and the imidazole moiety makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine typically involves a multi-step process:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Attachment of the Propyl Chain: The imidazole ring is then alkylated with 1-bromopropane to introduce the propyl chain.
Nitration of Pyridine: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 3 and 5 positions.
Coupling Reaction: Finally, the imidazole derivative is coupled with the nitrated pyridine derivative under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for nitration and coupling steps to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The nitro groups on the pyridine ring can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of imidazole-2-carboxylic acid derivatives.
Reduction: Formation of N-(3-imidazol-1-ylpropyl)-3,5-diaminopyridin-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the presence of the imidazole ring, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The nitro groups can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to potential antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide: Known for its fluorescence properties and used in optical materials.
N-(3-imidazol-1-ylpropyl)-1H-indole-3-carboxamide: Studied for its potential therapeutic applications.
Uniqueness
N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine is unique due to the presence of both nitro groups and the imidazole ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in research.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O4/c18-16(19)9-6-10(17(20)21)11(14-7-9)13-2-1-4-15-5-3-12-8-15/h3,5-8H,1-2,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIOKZRPDNKOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














